Cas no 85448-89-1 (2'-Methyl-4-methoxydiphenylamine)

2'-Methyl-4-methoxydiphenylamine structure
85448-89-1 structure
Product Name:2'-Methyl-4-methoxydiphenylamine
N.o CAS:85448-89-1
MF:C14H15NO
MW:213.275003671646
CID:60878
Update Time:2024-01-03

2'-Methyl-4-methoxydiphenylamine Propriedades químicas e físicas

Nomes e Identificadores

    • 2'-Methyl-4-methoxydiphenylamine
    • N-(4-Methoxyphenyl)-2-methylaniline
    • N-(4-Methoxyphenyl)-2-methylbenzenamine (ACI)
    • p-Anisidine, N-o-tolyl- (6CI)
    • Inchi: 1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3
    • Chave InChI: PTVYAMAREYFYBU-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(NC2C(C)=CC=CC=2)=CC=1

2'-Methyl-4-methoxydiphenylamine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  9 - 12 h, 80 °C
Referência
P(i-BuNCH2CH2)3N: an effective ligand in the palladium-catalyzed amination of aryl bromides and iodides
Urgaonkar, Sameer; et al, Journal of Organic Chemistry, 2003, 68(2), 452-459

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 1905460-14-1 Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referência
Novel Pd-N-heterocyclic carbene complexes: design, synthesis and application in Buchwald-Hartwig cross coupling reaction
Wang, Fan; et al, Youji Huaxue, 2017, 37(8), 2050-2056

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Phosphine, dicyclohexyl(2-phenyl-1H-inden-3-yl)-, tetrafluoroborate(1-) (1:1) Solvents: 1,2-Dimethoxyethane ;  15 h, 120 °C; 120 °C → rt
Referência
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides
Chen, Lei; et al, Journal of Organometallic Chemistry, 2010, 695(14), 1768-1775

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  rt; 16 h, 105 °C
Referência
Palladium- and Nickel-Catalyzed Aminations of Aryl Imidazolylsulfonates and Sulfamates
Ackermann, Lutz; et al, Organic Letters, 2011, 13(7), 1784-1786

Método de produção 5

Condições de reacção
1.1 Catalysts: Palladium hydroxide Solvents: Toluene ;  30 min, rt
1.2 Reagents: Hydrogen ;  30 min, 0.2 MPa, rt → 140 °C
1.3 Reagents: Styrene ,  Tetradecane Solvents: Toluene ;  30 min, rt; 30 min, 0.5 MPa, 140 °C
Referência
Continuous Synthesis of Aryl Amines from Phenols Utilizing Integrated Packed-Bed Flow Systems
Ichitsuka, Tomohiro ; et al, Angewandte Chemie, 2020, 59(37), 15891-15896

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  1.5 h
Referência
Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions
Zhu, Xingyi; et al, RSC Advances, 2014, 4(43), 22775-22778

Método de produção 7

Condições de reacção
1.1 4 h, 150 °C
2.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
3.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Referência
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Método de produção 8

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referência
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Toluene ;  14 h, 135 °C
Referência
Copper-catalyzed amination of aryl halides: single-step synthesis of triarylamines
Kelkar, Ashutosh A.; et al, Tetrahedron Letters, 2002, 43(40), 7143-7146

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene
Referência
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides
Ali, Mayssam H.; et al, Journal of Organic Chemistry, 2001, 66(8), 2560-2565

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Referência
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  24 h, 110 °C
Referência
Synthesis of N-heterocyclic carbene-PdCl2-(iso)quinoline complexes and their application in arylamination at low catalyst loadings
Liu, Feng; et al, Organic & Biomolecular Chemistry, 2016, 14(8), 2563-2571

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2102190-63-4 Solvents: Cyclopentyl methyl ether ;  1 h, 60 °C
1.2 Solvents: Cyclopentyl methyl ether ;  2 h, 80 °C
Referência
Palladate Precatalysts for the Formation of C-N and C-C Bonds
Zinser, Caroline M.; et al, Organometallics, 2019, 38(14), 2812-2817

Método de produção 14

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Referência
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Método de produção 15

Condições de reacção
1.1 Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  40 min, 55 °C
1.2 Solvents: Dimethylformamide ;  16 h, 55 °C
Referência
Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics
Yu, Ying; et al, Organic Letters, 2004, 6(15), 2631-2634

Método de produção 16

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  N1,N2-Bis(2-furanylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 100 °C
Referência
N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines
Bhunia, Subhajit; et al, Journal of Organic Chemistry, 2017, 82(23), 12603-12612

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ;  18 h, 90 °C
Referência
Photocatalytic Cross-Dehydrogenative Amination Reactions between Phenols and Diarylamines
Zhao, Yating; et al, ACS Catalysis, 2017, 7(4), 2446-2451

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
Referência
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; et al, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Método de produção 19

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel, chloro(η5-2,4-cyclopentadien-1-yl)[rel-(3aR,9aR)-1,3-dicyclohexyl-1,3,3a… Solvents: Dimethylformamide ,  Toluene ;  rt; 8 h, 70 °C
1.2 Reagents: Water ;  rt
Referência
Nickel-catalyzed N-arylation of amines with arylboronic acids under open air
Ando, Shin ; et al, Tetrahedron Letters, 2019, 60(18), 1277-1280

Método de produção 20

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bromo(2-methylphen… Solvents: Toluene ;  70 °C
Referência
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Método de produção 21

Condições de reacção
1.1 Reagents: Acetic acid ,  Tempo Catalysts: Copper Solvents: Acetonitrile ;  250 psi, 40 °C
Referência
The solid copper-mediated C-N cross-coupling of phenylboronic acids under continuous flow conditions
Bao, Jennifer; et al, Tetrahedron Letters, 2016, 57(6), 654-657

Método de produção 22

Condições de reacção
1.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Referência
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Método de produção 23

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Heptane ,  Water ;  2 h, 50 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referência
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Método de produção 24

Condições de reacção
1.1 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referência
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Método de produção 25

Condições de reacção
1.1 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  4 h, rt
1.2 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referência
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

2'-Methyl-4-methoxydiphenylamine Raw materials

2'-Methyl-4-methoxydiphenylamine Preparation Products

2'-Methyl-4-methoxydiphenylamine Literatura Relacionada

Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.